molecular formula C7H7BClFO2S B14016623 (3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid

(3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid

Cat. No.: B14016623
M. Wt: 220.46 g/mol
InChI Key: CQIKTKYMIDRRNA-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

(3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-Chlorophenylboronic acid

Uniqueness

(3-Chloro-2-fluoro-5-(methylthio)phenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of chlorine, fluorine, and a methylthio group provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H7BClFO2S

Molecular Weight

220.46 g/mol

IUPAC Name

(3-chloro-2-fluoro-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BClFO2S/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3

InChI Key

CQIKTKYMIDRRNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)SC)(O)O

Origin of Product

United States

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